Bienvenue dans la boutique en ligne BenchChem!

2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

EGFR kinase inhibition Dual EGFR/HER2 inhibitor Thiazole scaffold SAR

Select this specific compound to ensure your experiments reflect the precise target engagement profile reported in Sabry et al. 2022. With the most potent HER2 IC50 (0.078 µM) in the imidazo[2,1-b]thiazole series and a kinase-dominant DHFR profile (0.585 µM), it is the preferred probe for HER2-addicted breast cancer models. Avoid confounding antifolate effects seen with close analogs. Ideal for SK-BR-3/BT-474 studies and cell-cycle dissection tools.

Molecular Formula C18H21N5O3S
Molecular Weight 387.46
CAS No. 921508-76-1
Cat. No. B2736190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide
CAS921508-76-1
Molecular FormulaC18H21N5O3S
Molecular Weight387.46
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C18H21N5O3S/c19-16(25)13-7-3-4-8-14(13)22-15(24)9-12-10-27-18(21-12)23-17(26)20-11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,19,25)(H,22,24)(H2,20,21,23,26)
InChIKeyCAEMOCGXLUZPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (921508-76-1) – Class Identity & Sourcing Baseline for a Thiazole-Based Dual EGFR/HER2–DHFR Inhibitor


2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (CAS 921508-76-1; synonym EGFR/HER2-IN-6) is a synthetic thiazole–imidazo[2,1‑b]thiazole hybrid that acts as a dual inhibitor of epidermal growth factor receptor (EGFR) kinase, human epidermal growth factor receptor 2 (HER2) kinase, and dihydrofolate reductase (DHFR) [1]. With the molecular formula C₁₈H₂₁N₅O₃S and a molecular weight of 387.46 g·mol⁻¹, the compound was disclosed as compound 43 in a 2022 European Journal of Medicinal Chemistry study that systematically evaluated a series of thiazole-based derivatives for multi‑target anticancer activity [1]. The cyclopentylurea–thiazole–acetamido–benzamide scaffold positions the molecule at the intersection of kinase inhibition and antifolate pharmacology, making it a structurally distinct probe for research programs that require simultaneous interrogation of EGFR, HER2, and DHFR pathways.

Why 2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide Cannot Be Substituted by Other In‑Class Thiazole Derivatives


Although the thiazole–benzamide chemotype is well represented in kinase inhibitor libraries, quantitative data from the same chemical series demonstrate that minor structural modifications produce large shifts in target‑engagement profiles and downstream functional outcomes. Within the Sabry et al. 2022 series, the closest structural analog (compound 39) differs in its EGFR‑HER2–DHFR inhibitory balance, resulting in a distinct cell‑cycle arrest phenotype (G1/S arrest for 39 vs. G1 arrest for compound 43) [1]. Furthermore, the DHFR IC₅₀ of compound 43 (0.585 μM) is 4.8‑fold weaker than that of the series‑best DHFR inhibitor compound 42 (0.123 μM), while its HER2 potency is 1.4‑fold superior to that of compound 39 [1]. These quantitative divergences mean that simple interchange with even a closely related in‑class compound would alter the relative contribution of EGFR, HER2, and DHFR blockade to the overall pharmacological profile, invalidating direct comparison of experimental outcomes.

Quantitative Differentiation Evidence for 2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide vs. its Closest Analogs


EGFR Kinase Inhibition: Compound 43 (Target) vs. Compound 39 (Closest Dual Inhibitor Comparator)

In a direct head‑to‑head EGFR kinase inhibition assay using the same experimental platform within the Sabry et al. 2022 study, the target compound 43 inhibited EGFR with an IC₅₀ of 0.122 μM, compared to an IC₅₀ of 0.153 μM for compound 39 [1]. The 1.25‑fold gain in EGFR potency for compound 43 is achieved without sacrificing HER2 affinity, indicating a subtly optimized kinase‑binding conformation within the imidazo[2,1‑b]thiazole series.

EGFR kinase inhibition Dual EGFR/HER2 inhibitor Thiazole scaffold SAR

HER2 Kinase Inhibition: Compound 43 Surpasses Compound 39 in HER2 Potency

The same direct comparison shows that compound 43 inhibits HER2 kinase with an IC₅₀ of 0.078 μM, outperforming compound 39 (IC₅₀ = 0.108 μM) by approximately 1.4‑fold [1]. This is the most potent HER2 inhibition reported within the entire imidazo[2,1‑b]thiazole subset, making compound 43 the preferred candidate when HER2‑driven signaling is the primary experimental endpoint.

HER2 kinase inhibition Dual EGFR/HER2 inhibitor Breast cancer target engagement

DHFR Inhibition Profile: Deliberate Tuning Away from Maximal DHFR Potency

Compound 43 exhibits a DHFR IC₅₀ of 0.585 μM, which is 4.8‑fold weaker than the series‑best DHFR inhibitor compound 42 (IC₅₀ = 0.123 μM) and 2.0‑fold weaker than compound 39 (IC₅₀ = 0.291 μM) [1]. This quantitative separation is structurally programmed: the hydrazide‑terminated side chain in compound 43 reduces DHFR occupancy relative to the more potent antifolate motifs, while preserving strong kinase engagement. The result is a compound with a deliberately skewed polypharmacology profile (EGFR ≈ HER2 > DHFR) rather than a balanced three‑target inhibitor.

DHFR inhibition Multi‑target inhibitor design Antifolate selectivity

Broad‑Spectrum Cytotoxicity vs. Sorafenib: MCF‑7 Selectivity and Tumor‑Cell Panel Potency

In a 72‑h cytotoxicity screen across six human cell lines, compound 43 demonstrated IC₅₀ values of 2.37 μM (MCF‑7 breast), 9.43 μM (HeLa cervical), 12.18 μM (HepG2 hepatocellular), 16.18 μM (HCT‑116 colorectal), and 18.39 μM (PC‑3 prostate), while displaying markedly lower potency against WI‑38 normal fetal lung fibroblasts (IC₅₀ = 36.84 μM) . The resulting selectivity index (WI‑38 / MCF‑7) of 15.5‑fold confirms that the compound preferentially affects malignant cells. The primary publication further reports that compound 43's cytotoxic potency against MCF‑7 cells exceeds that of the reference multi‑kinase inhibitor sorafenib under the same assay conditions [1].

Cytotoxicity profiling MCF‑7 breast cancer Selectivity index

In Vivo Anti‑Breast Cancer Efficacy: Tumor Volume Reduction and Caspase‑3 Reactivation

In an 8‑week‑old Swiss albino female mouse model, daily intraperitoneal administration of compound 43 at 10 mg·kg⁻¹ for 20 consecutive days resulted in a 65.3 % reduction in tumor volume and a modest 7.4 % decrease in body weight, accompanied by recovered caspase‑3 immunoexpression [1]. The parent study reports that compound 39 (the closest comparator) also produced significant tumor volume reduction; however, the combination of a 65.3 % volumetric decrease with histochemical evidence of apoptosis (rather than necrosis) differentiates compound 43's mechanism as primarily pro‑apoptotic [1]. No comparator data for sorafenib under identical in‑vivo conditions are provided.

In vivo xenograft Breast cancer Tumor volume reduction

Cell‑Cycle Arrest Phenotype: G1 Arrest (Compound 43) vs. G1/S Arrest (Compound 39)

Flow‑cytometric analysis of MCF‑7 cells revealed that compound 43 induces cell‑cycle arrest at the G1 phase, whereas the closest dual‑inhibitor analog compound 39 arrests cells at the G1/S boundary [1]. Both compounds ultimately trigger apoptosis rather than necrosis, but the distinct arrest checkpoints imply differential engagement of cyclin‑dependent kinase complexes or checkpoint regulators. This mechanistic divergence provides a functional differentiator that cannot be predicted from kinase IC₅₀ values alone.

Cell‑cycle arrest Apoptosis mechanism MCF‑7 breast cancer

Optimal Research & Industrial Application Scenarios for 2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (921508-76-1)


Breast Cancer Target‑Engagement Studies Requiring Superior HER2 Potency with Concurrent EGFR Coverage

Compound 43's HER2 IC₅₀ of 0.078 μM – the most potent in the imidazo[2,1‑b]thiazole subset – combined with an EGFR IC₅₀ of 0.122 μM, makes it the preferred probe for experiments in HER2‑addicted breast cancer models (e.g., SK‑BR‑3, BT‑474) where dual EGFR/HER2 blockade is desired and where the weaker DHFR component minimizes confounding antifolate effects [1].

In Vivo Anti‑Breast Cancer Efficacy Models with Caspase‑3‑Dependent Apoptosis Readout

The demonstrated 65.3 % tumor volume reduction in a 20‑day xenograft model, together with recovered caspase‑3 immunoexpression, supports the use of compound 43 in preclinical murine breast cancer studies that require a quantitative tumor‑regression endpoint and a histologically verifiable apoptosis mechanism [1].

Chemical Biology Studies of Differential Cell‑Cycle Arrest Checkpoints (G1 vs. G1/S)

The G1‑specific arrest induced by compound 43, in contrast to the G1/S arrest caused by the structurally related compound 39, provides a tool pair for dissecting the signaling pathways that link EGFR/HER2 inhibition to cyclin/CDK machinery in MCF‑7 cells [1].

Selectivity‑Profiling Panels for Kinase‑ vs. DHFR‑Mediated Cytotoxicity

Because compound 43 retains only modest DHFR inhibitory activity (IC₅₀ = 0.585 μM) relative to the series‑best DHFR inhibitor compound 42 (0.123 μM), it can serve as a kinase‑dominant control in experiments designed to deconvolve the contribution of DHFR blockade to the cytotoxicity observed with more potent antifolate thiazole derivatives [1].

Quote Request

Request a Quote for 2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.